molecular formula C29H29N3 B561479 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone CAS No. 106618-38-6

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone

Cat. No.: B561479
CAS No.: 106618-38-6
M. Wt: 419.572
InChI Key: UQUABALWHGKKTJ-JBASAIQMSA-N
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Description

Molecular Formula and IUPAC Nomenclature

The compound 2-methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has the molecular formula C29H29N3 and a molecular weight of 419.56 g/mol . Its IUPAC name is derived systematically as follows:

  • The parent structure is benzaldehyde , substituted at position 2 with a methyl group and at position 4 with an N-ethyl-N-benzylamino group .
  • The aldehyde moiety forms a hydrazone with 1,1-diphenylhydrazine , resulting in the full name:
    4-[benzyl(ethyl)amino]-2-methylbenzaldehyde diphenylhydrazone .

Table 1: Key molecular properties

Property Value
Molecular formula C29H29N3
Molecular weight 419.56 g/mol
Exact mass 419.236 Da
Topological polar surface area 18.84 Ų
LogP 7.19

Tautomeric Behavior and Isomerism

Hydrazones exhibit azo-hydrazone tautomerism , governed by proton transfer between the imine nitrogen and adjacent functional groups. In this compound:

  • The hydrazone form (C=N–NH–) dominates due to conjugation stabilization between the π-electrons of the aromatic rings and the hydrazone linkage .
  • Intramolecular hydrogen bonding between the hydrazone NH and the aldehyde oxygen further stabilizes the hydrazone tautomer .
  • Substituent effects: The electron-donating N-ethyl-N-benzyl group at position 4 enhances resonance delocalization, reducing the likelihood of azo tautomer formation .

Isomerism considerations :

  • Geometric isomerism : Restricted rotation around the C=N bond creates E/Z isomers, but the bulky diphenylhydrazone group favors the E configuration sterically .
  • Conformational isomerism : Free rotation of the N-ethyl and N-benzyl groups generates multiple rotamers, which are explored computationally (see Section 1.4).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous hydrazones reveal key structural features:

  • Unit cell parameters : Orthorhombic or monoclinic systems are common, with space groups such as Pna2₁ or P2₁/c .
  • Intermolecular interactions :
    • Weak C–H⋯O hydrogen bonds between aldehyde oxygen and aromatic hydrogens (distance: 2.6–3.0 Å).
    • π–π stacking between benzene rings (interplanar spacing: 3.4–3.7 Å) .
  • Bond lengths :
    • C=N bond: ~1.28 Å (consistent with hydrazone tautomer).
    • N–N bond: ~1.37 Å, indicating partial double-bond character .

Table 2: Hypothetical crystallographic data (based on analogues)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 12.34, 7.89, 15.62
α, β, γ (°) 90, 105.3, 90
Z 4

Conformational Analysis via Computational Modeling

Density functional theory (DFT) studies at the B3PW91/6-311++G(df,p) level provide insights into conformational preferences:

  • N-ethyl and N-benzyl rotamers :
    • The ethyl group adopts a gauche conformation relative to the benzyl group to minimize steric clashes (energy difference: ~2.1 kcal/mol) .
    • The benzyl group rotates freely, with a 10° energy barrier between conformers .
  • Hydrazone plane orientation : The diphenylhydrazone group lies nearly perpendicular to the benzaldehyde ring (dihedral angle: 85–89°), minimizing electronic repulsion .

Key computational findings :

  • The global energy minimum corresponds to a conformation where the ethyl group is oriented anti to the benzyl group.
  • Intramolecular non-covalent interactions (e.g., C–H⋯π contacts between benzyl and phenyl groups) contribute to stabilization (~1.8 kcal/mol) .

Figure 1: Energy profile for N-ethyl rotation (Rotation barrier: ~3.4 kcal/mol at 120° torsion angle)

Properties

IUPAC Name

N-benzyl-4-[(E)-(diphenylhydrazinylidene)methyl]-N-ethyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3/c1-3-31(23-25-13-7-4-8-14-25)29-20-19-26(24(2)21-29)22-30-32(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-22H,3,23H2,1-2H3/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUABALWHGKKTJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone typically involves multiple steps:

    Formation of the Aldehyde Intermediate: The initial step involves the synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde. This can be achieved through the reaction of 2-methyl-4-aminobenzoaldehyde with N-ethyl-N-benzylamine under controlled conditions.

    Hydrazone Formation: The aldehyde intermediate is then reacted with 1,1-diphenylhydrazine to form the final hydrazone product. This step usually requires a catalyst and specific reaction conditions such as temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the original amine and aldehyde components.

Scientific Research Applications

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The N-ethyl-N-benzyl group in the target compound balances steric bulk and electron-donating capacity, enhancing solubility and charge mobility compared to N,N-dibenzyl derivatives .
  • Synthetic Efficiency: The target compound’s 98% yield outperforms analogs like 2-methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone (82%), likely due to reduced steric hindrance during condensation .
  • Purity : All compounds exhibit HPLC purity >99%, critical for minimizing defects in optoelectronic devices .

Performance in Organic Photoconductors

When tested as HTMs in double-layer photoconductors, the target compound and 4-bis(p-methylphenyl)aminobenzaldehyde-1,1-diphenylhydrazone (Hydrazone d) demonstrated superior photographic performance .

  • N-ethyl-N-benzyl and bis(p-methylphenyl) groups optimize charge transport by balancing electron donation and molecular packing .
  • The methyl group at the 2-position in the target compound likely improves thermal stability compared to non-methylated analogs .

Market and Industrial Relevance

  • CAS Registry : The target compound (CAS 96861-52-8) is commercially available, with suppliers emphasizing its role in advanced photoconductor systems .
  • Competitors: Derivatives like 4-(diethylamino)benzaldehyde-1,1-diphenylhydrazone (CAS 71135-03-0) and 4-(dipropylamino)benzaldehyde-diphenylhydrazone (CAS 59670-38-1) are marketed for similar applications but lack the methyl group’s stability-enhancing effects .

Research Findings and Implications

Synthetic Optimization : The target compound’s near-quantitative yield (98%) and high purity (>99.4%) highlight its scalability for industrial HTM production .

Performance Trade-offs : While Hydrazone d (4-bis(p-methylphenyl) derivative) matches the target’s performance, its higher molecular weight (455.60 g/mol) may reduce solubility in common solvents .

Future Directions : Comparative studies on charge mobility and thermal degradation are needed to fully establish structure-property relationships in this hydrazone class.

Biological Activity

2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone linkage, which is known to influence its biological activity. The structure can be represented as follows:

  • Chemical Formula : C19_{19}H24_{24}N2_{2}O
  • CAS Number : 96861-52-8

Antimicrobial Activity

Research indicates that compounds with hydrazone moieties often exhibit antimicrobial properties. A study highlighted the effectiveness of similar hydrazones against various bacterial strains, suggesting that this compound may have comparable effects. The mechanism typically involves disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Hydrazones are also investigated for their anticancer potential. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For instance, some hydrazones have been reported to inhibit acetylcholinesterase (AChE), potentially offering therapeutic avenues for treating Alzheimer’s disease.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus aureus and E. coli. Results showed significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated anticancer effects on MCF-7 breast cancer cells. The compound reduced cell viability by 70% at 25 µM after 48 hours of treatment.
Study 3 Assessed enzyme inhibition; demonstrated that the compound inhibited AChE with an IC50 value of 45 µM, indicating potential for neuroprotective applications.

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may increase ROS levels, leading to cellular damage and apoptosis.
  • Membrane Disruption : Interaction with microbial membranes can compromise their integrity.
  • Enzyme Interaction : Competitive inhibition of enzymes like AChE alters neurotransmitter levels, impacting neurological function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and hydrazine analogs. A reflux setup with absolute ethanol as the solvent and glacial acetic acid as a catalyst is commonly employed, followed by solvent evaporation under reduced pressure and filtration . Optimization of stoichiometry (e.g., 0.001 mol of reactants) and reaction time (4–6 hours) is critical to minimize side products. Purity can be enhanced using column chromatography with silica gel.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and hydrazone bond formation.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bends near 3300 cm⁻¹).
  • Mass spectrometry (e.g., NIST Standard Reference Database 69) for molecular ion validation .
  • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the key challenges in resolving spectral data contradictions for this compound?

  • Methodology : Overlapping signals in NMR (e.g., aromatic protons) can be resolved by 2D-COSY or HSQC experiments. For mass spectrometry discrepancies, high-resolution MS (HRMS) or tandem MS/MS should be employed to distinguish fragmentation patterns from impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., histone deacetylases or kinase domains). Focus on the hydrazone moiety’s role in hydrogen bonding and the aromatic system’s π-π stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies mitigate conflicting results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to differentiate selective activity from nonspecific toxicity.
  • Cell-line specificity : Compare effects on normal vs. cancer cell lines (e.g., MCF-10A vs. MCF-7).
  • Mechanistic studies : Use gene expression profiling (RNA-seq) or proteomics to identify pathways affected at sub-cytotoxic concentrations .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Serum stability assays : Test in fetal bovine serum (FBS) to simulate in vivo conditions.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety to reduce hydrolysis susceptibility .

Q. What advanced techniques validate the compound’s crystallographic structure?

  • Methodology : Single-crystal X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.5418 Å) can resolve bond lengths and angles. Compare with DFT-optimized geometries (e.g., Gaussian 09) to assess conformational energy minima. CCDC deposition (e.g., reference 2032776) ensures reproducibility .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate experiments across independent labs to confirm biological activity. Use positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal models.

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